molecular formula C6H6N2OS B1459496 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 1889645-23-1

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B1459496
CAS No.: 1889645-23-1
M. Wt: 154.19 g/mol
InChI Key: ZUQHBXBZYFYPFC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde is a chemical compound with the molecular formula C6H6N2OS and a molecular weight of 154.19 . It is an oil-like substance stored at temperatures below -10°C . The compound’s IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2OS/c9-3-5-7-8-6 (10-5)4-1-2-4/h3-4H,1-2H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is an oil-like substance stored at temperatures below -10°C . It has a molecular weight of 154.19 .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde is a versatile compound in organic chemistry, particularly in synthesizing bis-heterocyclic derivatives with potential pharmacological properties. For example, research has demonstrated the synthesis of compounds from cyclopropane dicarboxylic acid incorporating thiadiazole moieties, which exhibit antimicrobial, anti-inflammatory, analgesic, and other biological activities (Kumar & Panwar, 2015).

Applications in Nucleoside Analog Synthesis

The compound has also been utilized in synthesizing acyclic C-nucleoside analogs, where thiadiazole rings were introduced by heterocyclizing 4-arylthiosemicarbazones of various sugars. These compounds, upon further chemical modifications, yield a variety of biologically active substances, highlighting the adaptability of thiadiazole structures in medicinal chemistry (Ashry et al., 1987).

Thiadiazole Derivative Synthesis

Furthermore, this compound serves as a foundation for creating a variety of heterocyclic derivatives. One study documented the synthesis of new derivatives of cyclopropane dicarboxylic acid, incorporating both thiadiazole and 1,2,4-triazole moieties, offering a rich palette for chemical exploration and potential application in various scientific domains (Sharba et al., 2005).

Antileishmanial Activity

Development of Antileishmanial Agents

Research has also explored the use of thiadiazole structures in developing antileishmanial agents. A study synthesized novel thiadiazole derivatives and evaluated them against the promastigote stage of Leishmania major. Among these compounds, a methylimidazole derivative showed significant efficacy, indicating the potential of thiadiazole structures in therapeutic applications against parasitic diseases (Sadat-Ebrahimi et al., 2019).

Crystal Structure and Molecular Interactions

Crystal Structure Analysis

The crystal and molecular structure of this compound derivatives have been meticulously studied. One such study delineated the crystal structure of a derivative, elucidating intermolecular interactions vital for its stability. These findings are crucial for understanding the compound's chemical behavior and potential applications in materials science (Banu et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQHBXBZYFYPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889645-23-1
Record name 5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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